molecular formula C24H30ClN3O4S B11338037 {1-[(4-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone

{1-[(4-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B11338037
M. Wt: 492.0 g/mol
InChI Key: HCVRMHFCVGZIQR-UHFFFAOYSA-N
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Description

1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound that features a piperidine and piperazine ring system The compound is characterized by the presence of a 4-chlorophenyl group, a methanesulfonyl group, and a 2-methoxyphenyl group

Preparation Methods

The synthesis of 1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by the introduction of the functional groups. Common synthetic routes may include:

    Formation of Piperidine and Piperazine Rings: The synthesis begins with the preparation of the piperidine and piperazine rings through cyclization reactions.

    Introduction of Functional Groups: The 4-chlorophenyl group is introduced via a substitution reaction, while the methanesulfonyl group is added through sulfonation. The 2-methoxyphenyl group is incorporated using a coupling reaction.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

    Coupling Reactions: The presence of the piperidine and piperazine rings allows for coupling reactions with other aromatic compounds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE can be compared with other similar compounds, such as:

    1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE: This compound has a similar structure but with a different substitution pattern on the piperazine ring.

    1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(3-METHOXYPHENYL)PIPERAZINE: This compound differs in the position of the methoxy group on the phenyl ring.

Properties

Molecular Formula

C24H30ClN3O4S

Molecular Weight

492.0 g/mol

IUPAC Name

[1-[(4-chlorophenyl)methylsulfonyl]piperidin-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H30ClN3O4S/c1-32-23-5-3-2-4-22(23)26-14-16-27(17-15-26)24(29)20-10-12-28(13-11-20)33(30,31)18-19-6-8-21(25)9-7-19/h2-9,20H,10-18H2,1H3

InChI Key

HCVRMHFCVGZIQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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